molecular formula C8H10BrNO B2546527 2-(3-Bromopyridin-4-yl)propan-1-ol CAS No. 2248405-68-5

2-(3-Bromopyridin-4-yl)propan-1-ol

Cat. No.: B2546527
CAS No.: 2248405-68-5
M. Wt: 216.078
InChI Key: YZRSFIJCWRMYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromopyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C8H10BrNO. It is a brominated derivative of pyridine, featuring a bromine atom at the 3-position of the pyridine ring and a propanol group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyridin-4-yl)propan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the propanol group. One common method is the bromination of 4-pyridylpropan-1-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Bromopyridin-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-4-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological system and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromopyridin-4-yl)propan-1-ol is unique due to the specific positioning of the bromine atom and the propanol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-bromopyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(5-11)7-2-3-10-4-8(7)9/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRSFIJCWRMYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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